tert-Butyl n-dodecyl ether
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]dodecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O/c1-5-6-7-8-9-10-11-12-13-14-15-17-16(2,3)4/h5-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGDKUJNUNOUME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50484432 | |
| Record name | Dodecane, 1-(1,1-dimethylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50484432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61548-83-2 | |
| Record name | Dodecane, 1-(1,1-dimethylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50484432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tert Butyl N Dodecyl Ether
Established Strategies for tert-Butyl Ether Formation
General synthesis of tert-butyl ethers relies on a set of core organic reactions, each with specific advantages and limitations, particularly concerning the steric bulk of the tert-butyl group.
The acid-catalyzed dehydration of alcohols is a classical method for forming symmetrical ethers from primary alcohols. libretexts.org However, its application for unsymmetrical ethers like tert-butyl n-dodecyl ether requires specific conditions. The reaction mechanism proceeds via an Sₙ1 pathway, which is favored in acidic and polar protic solvents. stackexchange.comechemi.com
Limitations and Applicability: This method is generally unsuitable for secondary and tertiary alcohols alone, as they tend to undergo E1 elimination to form alkenes. libretexts.org When synthesizing an unsymmetrical ether from two different alcohols, a mixture of three different ethers can result. However, this method becomes viable for tert-butyl ethers when a tertiary alcohol (like tert-butanol) is reacted with a primary alcohol (like n-dodecanol). The mechanism involves the protonation of tert-butanol (B103910), followed by the loss of water to form a relatively stable tertiary carbocation. The primary alcohol, n-dodecanol, then acts as a nucleophile, attacking the carbocation.
Competing reactions are minimized under these conditions:
The formation of di-n-dodecyl ether is slow because primary carbocations are highly unstable. stackexchange.comechemi.com
The formation of di-tert-butyl ether is hindered because the bulky tert-butanol is a poor nucleophile. stackexchange.comechemi.com
The Williamson ether synthesis is a versatile and widely used method that proceeds via an Sₙ2 mechanism, involving the reaction of a sodium alkoxide with an alkyl halide. study.comdoubtnut.com
Consideration of Steric Hindrance: The success of this synthesis is highly dependent on the degree of steric hindrance. For the preparation of this compound, there are two potential combinations of reactants:
Viable Route: Sodium tert-butoxide reacts with a primary alkyl halide like 1-bromododecane. Here, the nucleophile (tert-butoxide) is bulky, but the substrate is a sterically unhindered primary halide, allowing the Sₙ2 reaction to proceed.
Non-Viable Route: Sodium n-dodecyloxide reacts with a tertiary alkyl halide such as tert-butyl chloride. This pathway fails because the tertiary substrate is too sterically hindered for the backside attack required in an Sₙ2 reaction. quora.com Instead, the alkoxide acts as a base, leading to an E2 elimination reaction that produces an alkene (isobutylene) as the major product. quora.comquora.comdoubtnut.com
| Reactant 1 (Alkoxide) | Reactant 2 (Alkyl Halide) | Mechanism | Major Product |
|---|---|---|---|
| Sodium tert-butoxide | n-Dodecyl bromide | Sₙ2 | This compound |
| Sodium n-dodecyloxide | tert-Butyl bromide | E2 | Isobutylene (B52900) |
Alkoxymercuration-demercuration is a reliable two-step process for synthesizing ethers from alkenes and alcohols. libretexts.org This method follows Markovnikov's rule of regioselectivity, where the alkoxy group adds to the more substituted carbon of the double bond. masterorganicchemistry.com
To synthesize this compound, isobutylene (2-methylpropene) would be reacted with n-dodecanol in the presence of a mercury salt like mercuric acetate (B1210297) [Hg(OAc)₂]. study.com This forms a stable mercurinium ion intermediate, which prevents the carbocation rearrangements that can plague acid-catalyzed methods. libretexts.org The intermediate is then reduced in a second step using sodium borohydride (B1222165) (NaBH₄), which replaces the mercury atom with hydrogen to yield the final ether product. study.compearson.com
Modern synthetic approaches utilize Lewis acids to catalyze the formation of tert-butyl ethers under mild conditions. One effective method involves the reaction of an alcohol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a Lewis acid catalyst. acs.orgnih.gov The choice of catalyst is critical, as it influences whether the reaction produces a tert-butyl ether or a Boc-protected alcohol. researchgate.net
Research has shown that Lewis acids with anions having a highly delocalized negative charge, such as perchlorates and triflates, strongly favor the formation of ethers. acs.orgnih.gov Catalysts like Magnesium perchlorate (B79767) [Mg(ClO₄)₂] and Scandium triflate [Sc(OTf)₃] have been identified as particularly efficient for synthesizing tert-butyl ethers from aliphatic alcohols. acs.org The metal ion primarily affects the reaction rate rather than the product distribution. nih.gov
| Catalyst | Time (h) | Conversion (%) | Yield of tert-Butyl Ether (%) |
|---|---|---|---|
| Mg(ClO₄)₂ | 0.5 | 100 | 98 |
| Al(ClO₄)₃ | 0.5 | 100 | 98 |
| Sc(OTf)₃ | 0.75 | 100 | 98 |
| Mg(OAc)₂ | 24 | 20 | 0 |
| Zn(OAc)₂ | 24 | 20 | 0 |
The synthesis of tert-butyl ethers can also be achieved through reactions involving organometallic reagents and peroxide intermediates. A notable example is the reaction of a Grignard reagent with t-butyl perbenzoate. orgsyn.org In this method, the Grignard reagent acts as a nucleophile, attacking the peroxide.
For the synthesis of this compound, this approach would involve preparing a Grignard reagent from an n-dodecyl halide (e.g., dodecylmagnesium bromide) and reacting it with a suitable tert-butyl peroxide derivative. This method has demonstrated considerable generality for creating C-O bonds with the bulky tert-butyl group. orgsyn.org
Mechanistic Pathways in this compound Synthesis
The formation of this compound proceeds via distinct mechanistic pathways depending on the chosen synthetic strategy:
Sₙ1 Mechanism (Acid-Catalyzed Dehydration): The reaction is initiated by the protonation of tert-butanol, which then loses a water molecule to form a stable tert-butyl carbocation. This carbocation is the key intermediate. It is then attacked by the nucleophilic oxygen of n-dodecanol. A final deprotonation step yields the target ether.
Sₙ2 Mechanism (Williamson Ether Synthesis): This is a single-step concerted reaction. The tert-butoxide ion acts as a strong nucleophile, performing a backside attack on the electrophilic carbon of n-dodecyl bromide. This displaces the bromide ion and forms the ether C-O bond simultaneously.
Electrophilic Addition (Alkoxymercuration-Demercuration): The pi bond of isobutylene attacks the electrophilic mercury of Hg(OAc)₂, forming a three-membered mercurinium ion bridge. This intermediate is then opened by the nucleophilic attack of n-dodecanol on the more substituted carbon. The subsequent demercuration with NaBH₄ is a reduction step that replaces the C-Hg bond with a C-H bond.
Lewis Acid-Catalyzed Mechanism: The Lewis acid activates the di-tert-butyl dicarbonate, making it susceptible to nucleophilic attack by the alcohol (n-dodecanol). A hypothesized mechanism suggests the formation of a mixed anhydride (B1165640) intermediate which, upon complexation with the metal ion, decomposes through a six-membered transition state to form the tert-butyl ether with the elimination of carbon dioxide and tert-butanol. researchgate.net
Nucleophilic Substitution Mechanisms (SN1 and SN2 Considerations)
Nucleophilic substitution is a cornerstone of ether synthesis, with the Williamson ether synthesis being a prominent example. gold-chemistry.orglibretexts.org This reaction involves an alkoxide nucleophile reacting with an alkyl halide electrophile. gold-chemistry.orglibretexts.org For the synthesis of this compound, two primary combinations of reactants can be considered for this SN2 reaction:
Route A: A primary alkyl halide (1-dodecyl bromide) reacting with a tertiary alkoxide (potassium tert-butoxide).
Route B: A tertiary alkyl halide (tert-butyl bromide) reacting with a primary alkoxide (sodium n-dodecyloxide).
The SN2 mechanism is a single, concerted step where the nucleophile attacks the carbon atom bearing the leaving group from the backside. nih.govmasterorganicchemistry.com This mechanism is highly sensitive to steric hindrance at the electrophilic carbon center. nih.govquora.com Consequently, Route A is the preferred and successful pathway. The primary carbon of 1-dodecyl bromide is sterically accessible, allowing the bulky tert-butoxide nucleophile to attack and displace the bromide ion, yielding this compound. libretexts.orgpressbooks.pub
Conversely, Route B is ineffective for producing the desired ether via an SN2 reaction. masterorganicchemistry.comquora.com The tertiary carbon of tert-butyl bromide is severely sterically hindered by its three methyl groups, preventing the n-dodecyloxide nucleophile from accessing the electrophilic center for a backside attack. quora.com
An alternative substitution pathway, the SN1 mechanism, proceeds through a two-step process involving the formation of a carbocation intermediate. organic-chemistry.org This mechanism is favored by tertiary substrates that can form stable carbocations. lumenlearning.com For instance, in the presence of a protic solvent or an acid catalyst, tert-butanol can be protonated, lose a water molecule, and form a stable tert-butyl cation. This cation can then be attacked by n-dodecanol. However, SN1 reactions are often accompanied by competing E1 elimination reactions and potential racemization if a chiral center were present. organic-chemistry.orglibretexts.org
| Synthetic Route | Reactants | Primary Mechanism | Outcome | Supporting Rationale |
|---|---|---|---|---|
| Route A | 1-Dodecyl Bromide (1° Halide) + Potassium tert-Butoxide (3° Alkoxide) | SN2 | Successful Ether Formation | The primary alkyl halide is sterically unhindered, favoring the SN2 pathway. libretexts.orgpressbooks.pub |
| Route B | tert-Butyl Bromide (3° Halide) + Sodium n-dodecyloxide (1° Alkoxide) | SN2 | Fails; Elimination Product Dominates | The tertiary alkyl halide is sterically hindered, inhibiting the SN2 reaction. masterorganicchemistry.comquora.com |
| Route C | tert-Butanol + n-Dodecanol (Acid-Catalyzed) | SN1 | Possible Ether Formation | Proceeds via a stable tertiary carbocation intermediate, but competes with E1 elimination. lumenlearning.comlibretexts.org |
Elimination Pathways in Competing Reactions (E1 and E2)
Elimination reactions are significant competing pathways in ether synthesis, particularly when using sterically hindered substrates or strong bases. bits-pilani.ac.in These reactions, which lead to the formation of alkenes, are categorized as E1 (unimolecular) and E2 (bimolecular) mechanisms. lumenlearning.com
The E2 mechanism is a concerted process that requires a strong base to abstract a proton from a carbon adjacent (beta) to the leaving group, simultaneously with the departure of the leaving group. lumenlearning.com This pathway is dominant in the failed Williamson synthesis attempt (Route B). When the primary alkoxide (sodium n-dodecyloxide), a strong base, reacts with the sterically hindered tert-butyl bromide, it is far more likely to act as a base than as a nucleophile. quora.comreddit.com It abstracts a proton from one of the methyl groups, leading to the formation of isobutylene as the primary product, rather than the desired ether. libretexts.orgpressbooks.pub
The E1 mechanism proceeds in two steps, beginning with the formation of a carbocation, identical to the first step of an SN1 reaction. libretexts.orglibretexts.org In the second step, a base removes a proton from an adjacent carbon to form a double bond. E1 and SN1 reactions are almost always in competition because they share a common carbocation intermediate. lumenlearning.comlibretexts.orglibretexts.org When attempting to synthesize this compound under SN1 conditions (e.g., reacting tert-butanol and n-dodecanol in acid), the intermediate tert-butyl cation can either be attacked by the n-dodecanol nucleophile (SN1) or be deprotonated by a weak base (like water or the alcohol itself) to yield isobutylene (E1). lumenlearning.comlibretexts.org
Radical-Mediated Synthetic Routes
While ionic pathways like nucleophilic substitution are most common for ether synthesis, routes involving free radical intermediates offer an alternative approach. The activation of typically inert C-H bonds can be achieved using radical initiators. taylorandfrancis.com Compounds such as di-tert-butyl peroxide (DTBP) or tert-butyl hydroperoxide (TBHP) can be used to generate radicals that may initiate a reaction cascade. taylorandfrancis.com
A hypothetical radical-mediated synthesis of this compound could involve the generation of a tert-butoxy (B1229062) radical from a precursor like di-tert-butyl peroxide. This radical could then react with n-dodecane. However, such a reaction would likely suffer from a lack of selectivity, leading to a mixture of products.
A more controlled approach could involve the anti-Markovnikov addition of n-dodecanol to isobutylene, initiated by radicals. This process would be mechanistically distinct from the acid-catalyzed Markovnikov addition. Another potential route involves the reaction of a dodecyl radical with a tert-butoxy radical, though generating and combining these specific radicals in a controlled manner presents significant synthetic challenges.
Catalytic Systems and Reaction Optimization for this compound Production
The efficient synthesis of this compound relies heavily on the appropriate choice of a catalytic system and the careful optimization of reaction conditions. Catalysts are often employed to increase the reaction rate and selectivity, particularly in syntheses starting from alcohols and isobutylene, which are common industrial feedstocks.
Heterogeneous and Homogeneous Catalysis
Both heterogeneous and homogeneous catalysts are utilized in the synthesis of tert-butyl ethers.
Homogeneous Catalysis: This involves a catalyst that is in the same phase as the reactants. Strong Brønsted acids like sulfuric acid or p-toluenesulfonic acid (PTSA) are commonly used to catalyze the etherification of an alcohol with isobutylene or tert-butanol. researchgate.netmdpi.com The acid protonates the isobutylene to form a stable tert-butyl cation, which is then attacked by the n-dodecanol. Alternatively, the acid can protonate tert-butanol, facilitating its dehydration to isobutylene in situ or forming the tert-butyl cation directly. mdpi.com Lewis acids, such as boron trifluoride etherate, can also be employed. More recently, ionic liquids have been investigated as non-acidic homogeneous catalysts and dehydrating agents for tert-butyl ether synthesis. researchgate.net
Heterogeneous Catalysis: This involves a catalyst in a different phase from the reactants, which offers the significant advantage of easy separation and recycling. Solid acid catalysts are particularly common. Examples include:
Acidic Ion-Exchange Resins: Materials like Amberlyst-15 are widely used and show high activity for the etherification of glycerol (B35011) with tert-butanol, a reaction analogous to the synthesis of this compound. researchgate.net
Metal Triflates: Lanthanide triflates, such as Erbium(III) triflate (Er(OTf)₃), have been shown to be effective, reusable catalysts for the formation of tert-butyl ethers under solvent-free conditions. organic-chemistry.org
Supported Catalysts: Basic lead carbonate has been reported as an efficient and reusable catalyst for the synthesis of tert-butyl ethers from alcohols and tert-butyl bromide. sci-hub.se
Influence of Reaction Conditions (Solvent, Temperature, Pressure, Stoichiometry)
Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product while minimizing side reactions.
| Parameter | Influence on Reaction | Example/Rationale |
|---|---|---|
| Solvent | Affects reaction mechanism and rate. Can influence nucleophilicity and solvation of intermediates. | Polar aprotic solvents (e.g., THF, DMSO) favor SN2 reactions. Polar protic solvents (e.g., water, ethanol) favor SN1/E1 pathways by stabilizing carbocations. lumenlearning.com Solvent-free conditions are an environmentally favorable option. sci-hub.se |
| Temperature | Controls the balance between substitution and elimination, and influences reaction rate and equilibrium position. | Higher temperatures generally favor elimination over substitution. bits-pilani.ac.in For exothermic equilibrium reactions, lower temperatures can increase the conversion to products. researchgate.net A synthesis using lead carbonate specifies a moderate temperature of 40°C. sci-hub.se |
| Pressure | Primarily relevant when using gaseous reactants. | In syntheses involving isobutylene gas, increasing the pressure increases its concentration in the liquid phase, thereby accelerating the reaction rate. |
| Stoichiometry | The molar ratio of reactants can be adjusted to shift the reaction equilibrium and maximize the conversion of a limiting reagent. | In acid-catalyzed etherification, using a significant excess of the alcohol (e.g., n-dodecanol) relative to isobutylene can shift the equilibrium to favor the formation of the ether product. mdpi.comresearchgate.net |
Reactivity and Reaction Mechanisms of Tert Butyl N Dodecyl Ether
Acidic Cleavage Mechanisms of tert-Butyl Ethers
The most significant reaction of ethers is their cleavage by strong acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI). pressbooks.publibretexts.org The mechanism of this cleavage is dependent on the structure of the alkyl groups. For tert-butyl n-dodecyl ether, the reaction proceeds through pathways that accommodate the tertiary nature of the butyl group.
Due to the presence of the tertiary butyl group, the acidic cleavage of this compound predominantly follows SN1 (unimolecular nucleophilic substitution) and E1 (unimolecular elimination) pathways. youtube.compressbooks.pub These mechanisms are favored because they involve the formation of a relatively stable tertiary carbocation. libretexts.orglibretexts.org
The reaction is initiated by the protonation of the ether oxygen by a strong acid, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com Following protonation, the C-O bond cleaves, leading to the formation of dodecanol (B89629) and a stable tert-butyl carbocation. youtube.comwikipedia.org
SN1 Pathway: The tert-butyl carbocation is then attacked by a nucleophile, such as a halide ion (Br⁻ or I⁻), to form a tert-butyl halide. libretexts.orgjove.com
E1 Pathway: Alternatively, the tert-butyl carbocation can lose a proton from an adjacent carbon atom to a weak base (like the alcohol formed or water) to form an alkene, in this case, isobutylene (B52900). libretexts.orglibretexts.org The E1 pathway is competitive with the SN1 pathway and is favored by conditions such as the use of strong acids with poorly nucleophilic conjugate bases (e.g., sulfuric acid) and higher temperatures. youtube.commasterorganicchemistry.com
| Feature | SN1 Pathway | E1 Pathway |
|---|---|---|
| Rate-Determining Step | Formation of the tert-butyl carbocation | Formation of the tert-butyl carbocation |
| Intermediate | tert-Butyl carbocation | tert-Butyl carbocation |
| Products from tert-Butyl Moiety | tert-Butyl halide | Isobutylene (2-methylpropene) |
| Products from Dodecyl Moiety | Dodecanol | Dodecanol |
| Favored By | Strong nucleophilic acids (HBr, HI) | Non-nucleophilic acids (H₂SO₄), heat |
An SN2 (bimolecular nucleophilic substitution) reaction would involve a backside attack by a nucleophile on one of the carbon atoms attached to the ether oxygen. In the case of this compound, an SN2 reaction on the primary carbon of the dodecyl chain is sterically hindered by the bulky tert-butyl group. chemistryhall.comlibretexts.org The large size of the tert-butyl group effectively blocks the approach of the nucleophile to the dodecyl carbon, making an SN2 pathway at this position highly unfavorable. chemistrysteps.comalmerja.com
Therefore, acidic cleavage of this compound does not proceed via an SN2 mechanism on the dodecyl chain. The reaction pathway is overwhelmingly dominated by the electronic and steric effects of the tert-butyl group, leading to the SN1 and E1 mechanisms.
Other Transformational Reactions Relevant to Ether Linkages
Beyond acidic cleavage, the chemistry of this compound is also relevant in the context of protective group strategies in organic synthesis.
The tert-butyl ether group is a valuable protecting group for alcohols in organic synthesis. pearson.comuobaghdad.edu.iq This is due to its stability under a wide range of reaction conditions, including basic, organometallic, and some reducing and oxidizing conditions. researchgate.net The tert-butyl group can be introduced to protect an alcohol, like dodecanol, preventing it from reacting while other functional groups in the molecule are transformed. organic-chemistry.org
The deprotection, or removal, of the tert-butyl group is typically achieved under acidic conditions, which proceeds via the SN1 and E1 mechanisms described above. researchgate.netorganic-chemistry.org This allows for the selective unmasking of the alcohol when desired.
| Aspect | Description |
|---|---|
| Protection Reaction | Reaction of an alcohol with a reagent like isobutylene in the presence of an acid catalyst. |
| Stability | Stable to bases, nucleophiles, organometallics, and many oxidizing and reducing agents. researchgate.net |
| Deprotection Conditions | Mild to strong acidic conditions (e.g., trifluoroacetic acid, HCl). organic-chemistry.org |
The n-dodecyl chain in this compound is a long, non-polar, and flexible hydrocarbon chain. Its primary influence on the reactivity of the ether is steric. As mentioned, it does not participate in SN2 reactions at the ether linkage due to the hindrance of the tert-butyl group.
The dodecyl chain itself is relatively unreactive, similar to an alkane. It does not possess any functional groups that would lead to specific reactions under the conditions that cleave the ether. Its main contribution to the molecule's properties is its lipophilicity, which would affect its solubility and physical properties. In the context of the ether's reactivity, the long alkyl chain is generally considered to be an unreactive spectator.
Advanced Spectroscopic Characterization of Tert Butyl N Dodecyl Ether
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, the precise arrangement of atoms can be determined.
The 1H NMR spectrum of tert-Butyl n-dodecyl ether is characterized by distinct signals corresponding to the different proton environments in the molecule. The tert-butyl group exhibits a sharp singlet due to the nine equivalent protons, typically found in the upfield region. The n-dodecyl chain shows a series of signals, including a triplet for the terminal methyl group, a triplet for the methylene (B1212753) group adjacent to the ether oxygen, and a large, complex multiplet for the remaining methylene groups.
The 13C NMR spectrum provides complementary information, with signals for each unique carbon atom. The chemical shifts are indicative of the electronic environment of the carbons. The carbon of the tert-butyl group directly attached to the oxygen is a quaternary carbon and appears in a characteristic downfield region for ethers. The carbons of the methyl groups of the tert-butyl group appear as a single signal in the upfield region. The carbons of the n-dodecyl chain are resolved, with the carbon alpha to the ether oxygen being the most downfield of the chain carbons.
Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
|---|---|---|
| (CH3)3C- | 1.19 (s, 9H) | 27.5 |
| -(CH2)10- | 1.26 (m, 20H) | 22.7-31.9 |
| -O-CH2- | 3.35 (t, 2H) | 65.4 |
| -CH3 | 0.88 (t, 3H) | 14.1 |
Two-dimensional NMR techniques are instrumental in confirming the structural assignments made from one-dimensional spectra.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a cross-peak between the protons of the -O-CH2- group and the adjacent methylene group in the dodecyl chain. It would also show correlations between the successive methylene groups along the chain, and between the terminal methyl group and its adjacent methylene group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. oregonstate.edu The HSQC spectrum would show a cross-peak for each C-H bond, for instance, connecting the proton signal at ~3.35 ppm to the carbon signal at ~65.4 ppm, confirming the -O-CH2- assignment.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms. In the case of this compound, the protons of the tert-butyl group (~1.19 ppm) would show a correlation to the quaternary carbon of the tert-butyl group (~72.5 ppm) and the alpha-carbon of the dodecyl chain (~65.4 ppm). Similarly, the protons of the -O-CH2- group (~3.35 ppm) would show a correlation to the quaternary carbon of the tert-butyl group (~72.5 ppm).
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which can be used to deduce its structure.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and the molecular formula of the compound. For this compound (C16H34O), the expected exact mass of the molecular ion [M]+ would be calculated and compared to the experimentally determined value to confirm the molecular formula.
In electron ionization mass spectrometry, ethers undergo characteristic fragmentation pathways. scribd.comwhitman.edublogspot.comchemistrynotmystery.commiamioh.edu The molecular ion peak for aliphatic ethers is often weak or absent. whitman.edublogspot.comchemistrynotmystery.com Common fragmentation patterns include:
Alpha-cleavage: This is the cleavage of a C-C bond adjacent to the oxygen atom. For this compound, this can occur on either side of the oxygen. Cleavage of the tert-butyl group would result in a stable tert-butyl cation at m/z 57, which is often the base peak.
C-O Bond Cleavage: Cleavage of the carbon-oxygen bond can also occur, leading to the formation of alkyl cations. Cleavage of the n-dodecyl group would result in a dodecyl cation at m/z 169.
Rearrangement Reactions: Hydrogen rearrangements can also occur, leading to the loss of neutral molecules like alkenes.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
|---|---|
| 242 | [M]+ (Molecular Ion) |
| 57 | [(CH3)3C]+ (tert-butyl cation) |
| 169 | [CH3(CH2)11]+ (dodecyl cation) |
| 185 | [M - C4H9]+ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.
The most characteristic feature in the IR spectrum of an ether is the C-O-C stretching vibration, which typically appears as a strong band in the region of 1250-1050 cm-1. The asymmetric stretch is usually stronger than the symmetric stretch. The spectrum will also be dominated by bands corresponding to the C-H stretching and bending vibrations of the alkyl groups.
Raman spectroscopy also provides information about these vibrational modes. The C-O-C symmetric stretch is often more prominent in the Raman spectrum than in the IR spectrum. The C-H stretching and bending vibrations will also be present.
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Approximate Wavenumber (cm-1) | Intensity |
|---|---|---|
| C-H stretch (alkyl) | 2850-2960 | Strong (IR), Strong (Raman) |
| C-H bend (alkyl) | 1365-1470 | Medium (IR), Medium (Raman) |
Computational Chemistry and Theoretical Investigations of Tert Butyl N Dodecyl Ether
Theoretical Studies on Reaction Mechanisms and Transition States
While specific computational studies focusing exclusively on tert-butyl n-dodecyl ether are not extensively documented in publicly available research, valuable insights into its reactive behavior can be extrapolated from theoretical investigations of analogous, smaller tert-butyl alkyl ethers. These studies, often employing Density Functional Theory (DFT), provide a foundational understanding of the key reaction mechanisms, such as acid-catalyzed decomposition and formation, that are applicable to tert-butyl ethers in general. researchgate.net
Acid-Catalyzed Decomposition
The most characteristic reaction of tert-butyl ethers is their cleavage under acidic conditions. libretexts.org Theoretical studies on simpler analogues, such as tert-butyl methyl ether, have elucidated the mechanism of this process. A notable DFT study on the gas-phase decomposition of t-butyl methyl ether catalyzed by hydrogen halides (HX) provides a detailed picture of the transition state and reaction coordinates.
The mechanism is a concerted, one-step process that can be conceptually divided into two primary events:
Initial proton transfer from the hydrogen halide catalyst to the ether's oxygen atom.
Simultaneous cleavage of the carbon-oxygen bond of the tert-butyl group.
This process proceeds through a transition state where the proton is partially bonded to both the halide and the ether oxygen, while the C-O bond is elongated and weakened. The tert-butyl group departs as a stable carbocation (or rapidly becomes one), which is a key feature of reactions involving this group. libretexts.org
Computational models, such as those using the ωB97XD functional, have been used to calculate the activation energies for this decomposition. The reactivity is heavily influenced by the nature of the halide, with the activation barrier decreasing as the acidity of the hydrogen halide increases (HF > HCl > HBr > HI). For the decomposition catalyzed by hydrogen chloride, the calculated activation free energy was found to be in excellent agreement with experimental values, highlighting the predictive power of these theoretical models.
| Catalyst (HX) | Activation Free Energy (ΔG‡) (kJ/mol) | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/mol·K) |
|---|---|---|---|
| HF | 155.2 | 156.5 | -4.2 |
| HCl | 133.9 | 137.2 | -11.2 |
| HBr | 125.5 | 129.7 | -14.1 |
| HI | 115.1 | 120.1 | -16.6 |
Data sourced from a DFT study at the ωB97XD/LANL2DZ level of theory. The negative activation entropy values are consistent with a more organized system in the transition state compared to the reactants.
Formation Mechanisms
The formation of tert-butyl ethers can also be investigated computationally. One common synthetic route involves the reaction of an alcohol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) catalyzed by a metal triflate, such as ytterbium triflate. researchgate.net The hypothesized mechanism, supported by experimental observations, involves a complex transition state. researchgate.net
The proposed mechanism proceeds through the following key stages:
Formation of a chelate complex between the catalyst and the alcohol.
Nucleophilic attack by the alcohol on the Boc₂O, leading to a mixed anhydride (B1165640) intermediate.
This intermediate then complexes with the metal ion and decomposes via a synchronous "six-membered transition state" to form the tert-butyl ether, with the elimination of carbon dioxide and tert-butanol (B103910). researchgate.net
While detailed energy profiles and geometries for this specific transition state involving a long-chain alcohol like n-dodecanol are not available, the general framework provided by studies on similar systems is crucial for understanding the reaction pathway. researchgate.net Computational chemistry plays a vital role in mapping these complex multi-step reactions, identifying intermediates, and calculating the energy barriers associated with each transition state, thereby guiding the optimization of synthetic protocols. nih.gov
Applications in Chemical Synthesis and Materials Science
Role of the tert-Butyl Group in Protective Group Chemistry
The tert-butyl group serves as a crucial protecting group for alcohols in organic synthesis. Its primary function is to convert a reactive alcohol into a less reactive tert-butyl ether, thereby preventing the alcohol from participating in reactions targeted at other functional groups within the same molecule. This protective strategy is essential when the hydroxyl group's reactivity would otherwise interfere with the desired chemical transformation.
The effectiveness of the tert-butyl group as a protecting moiety stems from its significant steric bulk. This bulkiness physically hinders the approach of reagents to the protected oxygen atom, rendering the ether linkage stable under a wide range of reaction conditions, particularly in the presence of bases and nucleophiles. For instance, a tert-butyl ether is unreactive towards strong bases like alkoxides, which would readily deprotonate a free alcohol. nih.gov This stability allows for selective reactions to be carried out on other parts of the molecule without affecting the protected hydroxyl group.
A key advantage of the tert-butyl protecting group is its susceptibility to cleavage under acidic conditions. While stable to bases, the ether linkage can be readily broken by treatment with strong acids, such as trifluoroacetic acid in dichloromethane (B109758) or hydrogen chloride in methanol. researchgate.net The mechanism of deprotection typically proceeds via an SN1 or E1 pathway, facilitated by the formation of a stable tertiary carbocation upon protonation of the ether oxygen. crcindustries.comresearchgate.net This acid-lability allows for the straightforward removal of the protecting group to regenerate the original alcohol once the desired synthetic steps are complete. The selection of the deprotection conditions can often be tailored to be compatible with other acid-sensitive groups in the molecule.
The introduction of the tert-butyl ether protecting group can be achieved through various methods. A common approach involves the acid-catalyzed reaction of the alcohol with isobutylene (B52900). Other methods include the use of tert-butylating agents like di-tert-butyl dicarbonate (B1257347) in the presence of a Lewis acid catalyst. researchgate.netalfa-chemistry.com The choice of method depends on the specific substrate and the presence of other functional groups.
Interactive Data Table: Comparison of Common Alcohol Protecting Groups.
| Protecting Group | Abbreviation | Stability to Acid | Stability to Base | Cleavage Conditions |
| tert-Butyl | tBu | Labile | Stable | Strong Acid |
| Benzyl | Bn | Stable | Stable | Hydrogenolysis |
| Tetrahydropyranyl | THP | Labile | Stable | Mild Acid |
| Trimethylsilyl | TMS | Very Labile | Labile | Mild Acid, Fluoride |
| tert-Butyldimethylsilyl | TBDMS | More Stable than TMS | Stable | Acid, Fluoride |
Influence of the n-Dodecyl Chain in Surfactant or Polymeric Systems
The n-dodecyl chain, a twelve-carbon alkyl group, is a fundamental component in the design of molecules for surfactant and polymeric applications. Its primary characteristic is its hydrophobicity, or water-repelling nature, which dictates its behavior in aqueous environments and its interaction with other nonpolar substances.
The n-dodecyl chain can be incorporated into polymers to modify their physical and chemical properties. This is often achieved by using monomers that contain a dodecyl group, such as dodecyl acrylate (B77674) or dodecyl methacrylate, in polymerization reactions. researchgate.netnih.gov The presence of the long, flexible n-dodecyl side chains can significantly impact the polymer's characteristics.
One key effect of incorporating n-dodecyl chains is an increase in the polymer's hydrophobicity. This can be desirable for applications requiring water resistance or for creating materials that can interact with nonpolar substances. The long alkyl chains can also act as internal plasticizers, increasing the flexibility and lowering the glass transition temperature of the polymer.
In the context of polymerization, n-dodecyl mercaptan is often employed as a chain transfer agent. researchgate.netatamanchemicals.com In radical polymerization, it can control the molecular weight of the resulting polymer by terminating a growing polymer chain and initiating a new one. researchgate.netatamanchemicals.com This allows for the synthesis of polymers with specific molecular weight distributions, which in turn affects their material properties.
The long, linear structure of the n-dodecyl chain suggests its potential for use in lubricant formulations. Lubricants function by reducing friction between moving surfaces, and long-chain hydrocarbons are a fundamental component of many lubricating oils. The n-dodecyl group, being a long alkyl chain, can contribute to the formation of a protective film on metal surfaces.
In lubricant additives, long alkyl chains can enhance the viscosity and load-bearing capacity of the base oil. They can also improve the boundary lubrication regime, where the lubricant film is only a few molecules thick. The nonpolar nature of the n-dodecyl chain allows it to adhere to metal surfaces through van der Waals forces, creating a barrier that prevents direct metal-to-metal contact and reduces wear and tear. While specific research on "tert-butyl n-dodecyl ether" as a lubricant additive is not widely available, the properties of the n-dodecyl chain are consistent with those desired in lubricant components.
Synthesis of Related Compounds with Extended Alkyl Ether Motifs
The synthesis of ethers with long alkyl chains, such as the n-dodecyl group, is a significant area of organic chemistry with applications in various fields, including the production of surfactants, lubricants, and specialty chemicals. Several synthetic routes can be employed to create these extended alkyl ether motifs.
One common method is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. For instance, sodium dodecyloxide could be reacted with an appropriate alkyl halide to extend the ether chain. Conversely, an alcohol can be deprotonated with a strong base to form the alkoxide, which then reacts with dodecyl bromide or iodide.
Another approach is the acid-catalyzed etherification of alcohols. This method can involve the reaction of an alcohol with another alcohol or with an alkene in the presence of an acid catalyst. For example, biomass-derived alcohols can be reacted with long-chain alkenes like 1-octene (B94956) over heterogeneous acid catalysts to produce long-chain alkyl ethers. researchgate.net
The synthesis of long-chain alkyl glyceryl ethers, which are important biological and industrial compounds, can be achieved through various multi-step procedures. These often involve the reaction of an alcohol with epichlorohydrin, followed by further chemical transformations to yield the desired ether. scribd.com
Furthermore, the alcoholysis of compounds like cholesterol p-toluenesulfonate with long-chain alcohols provides a pathway to synthesize cholesteryl alkyl ethers, demonstrating a method applicable to more complex molecular scaffolds. nih.gov These synthetic strategies allow for the creation of a diverse range of molecules with extended alkyl ether structures, tailored for specific applications.
Environmental Fate and Biodegradation Pathways of Alkyl Ethers with Structural Analogy to Tert Butyl N Dodecyl Ether
Aerobic Biodegradation Mechanisms
Aerobic biodegradation is anticipated to be the principal removal mechanism for tert-butyl n-dodecyl ether in the environment. The process is initiated by enzymatic attack, leading to the cleavage of the ether bond and the formation of metabolites that can be further mineralized.
The initial step in the aerobic biodegradation of alkyl ethers is typically an oxidation reaction catalyzed by monooxygenase enzymes. researchgate.netnih.gov For tertiary butyl ethers like MTBE and ETBE, this involves the hydroxylation of the carbon atom adjacent to the ether oxygen. researchgate.netnih.gov This enzymatic action is often carried out by cytochrome P450 monooxygenases or similar enzyme systems. nih.govcalpoly.edu For instance, the gene cluster ethABCD, which includes a gene encoding a cytochrome P450 monooxygenase (ethB), is known to facilitate ETBE transformation. nih.gov
This initial hydroxylation results in the formation of an unstable hemiacetal, which then spontaneously cleaves. frtr.gov This process, known as O-dealkylation, breaks the ether bond and is a common mechanism for the degradation of various ether compounds. frtr.govnih.gov In the case of this compound, the enzymatic attack could occur on either the tert-butyl or the n-dodecyl side of the ether linkage. However, degradation is often initiated on the less sterically hindered alkyl chain.
The degradation of linear and aralkyl ethers by strains like Rhodococcus sp. DEE5151 is initiated by oxidation at the Cα position (the carbon next to the ether oxygen), provided there is an unsubstituted Cα-methylene group. nih.govnih.gov
Table 1: Enzymatic Pathways in the Aerobic Degradation of Structurally Similar Alkyl Ethers
| Compound | Key Enzyme System | Initial Reaction | Degradation Pathway |
|---|---|---|---|
| Ethyl tert-butyl ether (ETBE) | Cytochrome P450 monooxygenase (e.g., EthB) | Hydroxylation of the ethoxy carbon | O-dealkylation leading to the formation of tert-butanol (B103910) and acetaldehyde (B116499). researchgate.netnih.gov |
| Methyl tert-butyl ether (MTBE) | Monooxygenases | Hydroxylation of the methoxy (B1213986) carbon | O-dealkylation leading to the formation of tert-butanol and formaldehyde. calpoly.edu |
| Dibenzyl ether | Putative O-dealkylase | Oxidation at the Cα position | Cleavage to form benzoic acid. nih.govnih.gov |
| Anisole and Phenetole | Aromatic 2-monooxygenase or O-dealkylase | Aromatic hydroxylation or direct O-dealkylation | Formation of 2-alkoxyphenols or phenol. nih.gov |
Following the enzymatic cleavage of the ether linkage, a series of intermediate metabolites are formed. For tert-butyl ethers, tert-butyl alcohol (TBA) is a common and often rate-limiting intermediate. researchgate.net
In the degradation of ETBE, the primary metabolites are TBA and acetaldehyde. nih.gov The acetaldehyde is quickly oxidized to acetic acid and enters central metabolism. The TBA is more recalcitrant but can be further oxidized to intermediates such as 2-hydroxy-2-methyl-1-propanol (MHP) and 2-hydroxyisobutyric acid (2-HIBA) before eventual mineralization to CO2. researchgate.netnih.govcalpoly.edu
By analogy, the aerobic biodegradation of this compound is predicted to yield tert-butanol and n-dodecanal. The n-dodecanal would likely be rapidly oxidized by aldehyde dehydrogenases to n-dodecanoic acid (lauric acid), a fatty acid that can be readily degraded via the β-oxidation pathway.
Table 2: Identified and Predicted Metabolites of Alkyl Ether Biodegradation
| Parent Compound | Primary Metabolites | Secondary Metabolites |
|---|---|---|
| Ethyl tert-butyl ether (ETBE) | tert-Butyl alcohol (TBA), Acetaldehyde | 2-hydroxy-2-methyl-1-propanol (MHP), 2-hydroxyisobutyric acid (2-HIBA). nih.gov |
| Methyl tert-butyl ether (MTBE) | tert-Butyl alcohol (TBA), Formaldehyde | 2-hydroxy-2-methyl-1-propanol (MHP), 2-hydroxyisobutyric acid (2-HIBA). calpoly.edu |
| Dibenzyl ether | Benzoic acid | Further aromatic ring cleavage products. nih.govnih.gov |
| This compound (Predicted) | tert-Butyl alcohol (TBA), n-Dodecanal | n-Dodecanoic acid, MHP, 2-HIBA |
Anaerobic Biodegradation Processes
The anaerobic biodegradation of alkyl ethers is generally considered to be a much slower process than aerobic degradation, with many ether compounds being persistent under anaerobic conditions. nm.gov Studies on gasoline oxygenates like MTBE have shown very slow or no degradation in methanogenic aquifers. frtr.gov
However, some evidence suggests that anaerobic degradation is possible under specific conditions. The anaerobic degradation of MTBE has been observed in sediments where iron (III) is available as an electron acceptor, particularly when stimulated by the addition of humic substances. acs.org In some cases, the partial transformation of MTBE to TBA has been noted after long acclimation periods in anaerobic environments. nm.gov Still, compounds with tertiary substituted carbon atoms, like the tert-butyl group, tend to resist anaerobic biodegradation. nm.gov
Given the general recalcitrance of the tert-butyl ether structure under anaerobic conditions, this compound is also expected to be persistent in anoxic environments such as deep groundwater, saturated soils, and sediments.
Sorption and Transport Phenomena in Environmental Compartments
The transport and distribution of an organic compound in the environment are governed by its physical and chemical properties, primarily its water solubility and its tendency to sorb to soil and sediment. The long n-dodecyl chain of this compound is expected to make it significantly less soluble in water and more hydrophobic than smaller, analogous ethers like MTBE and ETBE.
This increased hydrophobicity results in a higher octanol-water partition coefficient (Kow) and soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates a strong tendency for the compound to adsorb to organic matter in soil and sediment. taylorfrancis.com This sorption process retards the movement of the compound through the subsurface, reducing its potential to contaminate groundwater.
While smaller ethers like MTBE are highly mobile in groundwater due to their low sorption, the long alkyl chain of this compound would limit its transport. taylorfrancis.com Calculations for similar long-chain compounds like 4-tert-butylphenol (B1678320) predict they will mainly partition to the soil compartment. industrialchemicals.gov.au Therefore, if released into the environment, this compound is expected to be largely immobilized in the soil matrix, with limited leaching to groundwater.
Microbial Community Analysis in Ether Degradation
A diverse range of microorganisms capable of degrading alkyl ethers has been isolated from various environments, particularly from activated sludge and contaminated soils. nih.govepa.gov These bacteria often possess the specific monooxygenase enzyme systems required to initiate the cleavage of the ether bond.
Several key genera have been identified for their ether-degrading capabilities:
Rhodococcus : Species of this genus are well-known for their broad metabolic capabilities, including the degradation of various linear and cyclic alkyl ethers. nih.govnih.govnih.gov
Aquincola : Aquincola tertiaricarbonis L108 is a known degrader of fuel oxygenates and tertiary alkyl ethers. researchgate.net
Xanthobacter : Strains of Xanthobacter have been isolated that can utilize ethers as a sole source of carbon and energy. frtr.gov
Pseudomonas : Various Pseudomonas species have demonstrated the ability to assimilate and degrade glycol ethers. nih.gov
Gordonia : This genus is noted for its ability to degrade lignin-related alkyl ethers and other xenobiotics.
Methylibium : Methylibium petroleiphilum PM1 is a known MTBE-degrading bacterium. researchgate.net
These microbial communities, particularly Actinobacteria like Rhodococcus and Gordonia, orchestrate a variety of substrate-specific responses to degrade different categories of ether pollutants in environments like activated sludge. nih.gov It is highly probable that these same microbial genera would be responsible for the biodegradation of this compound in contaminated environments.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Methyl tert-butyl ether (MTBE) |
| Ethyl tert-butyl ether (ETBE) |
| tert-Butyl alcohol (TBA) |
| Acetaldehyde |
| Formaldehyde |
| 2-hydroxy-2-methyl-1-propanol (MHP) |
| 2-hydroxyisobutyric acid (2-HIBA) |
| Dibenzyl ether |
| Benzoic acid |
| Anisole |
| Phenetole |
| Phenol |
| 2-alkoxyphenols |
| n-Dodecanal |
| n-Dodecanoic acid (lauric acid) |
Advanced Analytical Methodologies for Tert Butyl N Dodecyl Ether
Chromatographic Techniques for Separation and Quantification
Chromatography stands as the cornerstone for the analytical determination of tert-butyl n-dodecyl ether. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability, as well as the complexity of the sample matrix.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Given its expected volatility, gas chromatography is a highly suitable technique for the analysis of this compound. When coupled with mass spectrometry, GC-MS provides a powerful tool for both quantification and structural confirmation.
Separation: A nonpolar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is generally effective for the separation of long-chain alkyl ethers. The oven temperature program would be optimized to ensure sufficient resolution from other matrix components and potential isomers. An exemplary temperature program might start at a lower temperature to allow for the elution of more volatile compounds, followed by a ramp to a higher temperature to elute the less volatile this compound.
Detection and Quantification: Flame ionization detection (FID) can be used for quantification, offering good sensitivity for hydrocarbons. However, for enhanced selectivity and confident identification, mass spectrometry is the preferred detection method. In electron ionization (EI) mode, this compound is expected to undergo characteristic fragmentation. The fragmentation of ethers is often initiated by cleavage of the C-O bond or cleavage of the C-C bond alpha to the oxygen. For this compound, a prominent fragment would likely be the stable tert-butyl cation at m/z 57. Other significant fragments could arise from the loss of the tert-butyl group or cleavage along the n-dodecyl chain. The mass spectrum of the structurally similar di-tert-butyl ether shows a base peak at m/z 57, which supports this predicted fragmentation pattern.
Table 1: Postulated GC-MS Parameters and Expected Fragmentation for this compound
| Parameter | Value/Description |
|---|---|
| GC Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Oven Program | Initial temp: 60°C, hold 2 min; Ramp to 280°C at 10°C/min; Hold 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Expected Base Peak | m/z 57 ([C4H9]+) |
| Other Potential Fragments | Ions from cleavage of the n-dodecyl chain, [M-57]+ |
Liquid Chromatography (LC) and LC-Mass Spectrometry (LC-MS/MS)
For samples where this compound is present in a complex non-volatile matrix, or if derivatization is to be avoided, liquid chromatography offers a viable alternative to GC.
Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most probable mode of separation. A C18 or C8 stationary phase would be appropriate, leveraging the hydrophobic nature of the n-dodecyl chain for retention. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, run in an isocratic or gradient mode to achieve optimal separation.
Detection and Quantification: As this compound lacks a strong chromophore, UV-Vis detection would likely offer poor sensitivity. Therefore, coupling LC with mass spectrometry is essential. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) could be employed. In positive ion mode, the protonated molecule [M+H]+ would be the precursor ion for tandem mass spectrometry (MS/MS). Collision-induced dissociation (CID) of this precursor ion would generate product ions suitable for selected reaction monitoring (SRM), providing high selectivity and sensitivity for quantification. The fragmentation in MS/MS would likely involve the loss of the tert-butyl group or cleavage of the dodecyl chain.
Table 2: Hypothetical LC-MS/MS Parameters for this compound Analysis
| Parameter | Value/Description |
|---|---|
| LC Column | C18, 100 mm x 2.1 mm ID, 3.5 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 70% B to 100% B over 10 minutes |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion | [M+H]+ |
| Potential Product Ions | Resulting from loss of tert-butyl group or dodecyl chain fragmentation |
Sample Preparation and Extraction Methods
Effective sample preparation is critical to remove interfering matrix components and to concentrate the analyte prior to chromatographic analysis. The choice of extraction method depends on the sample matrix (e.g., water, soil, biological tissue) and the concentration of the analyte.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a versatile technique for cleaning up and concentrating analytes from liquid samples.
Sorbent Selection: For the extraction of a nonpolar compound like this compound from a polar matrix such as water, a reversed-phase sorbent is the logical choice. C18-bonded silica (B1680970) or a polymeric sorbent would be effective in retaining the analyte through hydrophobic interactions.
Methodology: The typical SPE procedure involves four steps:
Conditioning: The sorbent is conditioned with an organic solvent (e.g., methanol) followed by water to activate the stationary phase.
Loading: The aqueous sample is passed through the cartridge, and this compound is retained on the sorbent.
Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.
Elution: The analyte is eluted with a small volume of a strong, nonpolar organic solvent (e.g., hexane, dichloromethane (B109758), or ethyl acetate).
The choice of elution solvent is critical for achieving high recovery and should be optimized based on the specific properties of the analyte and sorbent.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic method for separating compounds based on their differential solubility in two immiscible liquids.
Solvent Selection: To extract this compound from an aqueous sample, a water-immiscible organic solvent in which the ether has high solubility is required. Suitable solvents would include hexane, dichloromethane, or methyl tert-butyl ether (MTBE). The efficiency of the extraction can be influenced by the pH of the aqueous phase, although for a neutral compound like an ether, this effect is expected to be minimal. The addition of salt to the aqueous phase ("salting out") can increase the partitioning of the ether into the organic phase, thereby improving extraction efficiency.
Procedure: The sample is mixed with the extraction solvent in a separatory funnel. After vigorous shaking to facilitate mass transfer, the layers are allowed to separate. The organic layer containing the analyte is then collected. Multiple extractions with smaller volumes of organic solvent are generally more efficient than a single extraction with a large volume.
Microextraction Techniques
Miniaturized extraction techniques have gained popularity due to their reduced solvent consumption, lower cost, and often faster extraction times.
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique where a fused silica fiber coated with a stationary phase is exposed to the sample (either directly immersed or in the headspace). For a semi-volatile, nonpolar compound like this compound, a nonpolar fiber coating such as polydimethylsiloxane (B3030410) (PDMS) would be appropriate. After extraction, the fiber is transferred to the injection port of a GC for thermal desorption and analysis. The selection of fiber coating and extraction conditions (time, temperature, agitation) would need to be optimized to achieve maximum sensitivity.
Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample. This creates a cloudy solution of fine droplets of the extraction solvent, providing a large surface area for rapid extraction. After centrifugation, the sedimented organic phase is collected for analysis. For this compound, a high-density, water-immiscible organic solvent like tetrachloroethylene (B127269) could be used as the extraction solvent, with a miscible solvent like acetone (B3395972) or acetonitrile as the disperser.
Table 3: Comparison of Sample Preparation Techniques for this compound
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| SPE | Partitioning between a solid sorbent and a liquid sample. | High concentration factors, clean extracts, potential for automation. | Can be more costly, method development can be complex. |
| LLE | Partitioning between two immiscible liquid phases. | Simple, inexpensive, effective for a wide range of compounds. | Can be labor-intensive, uses larger volumes of organic solvents. |
| SPME | Partitioning between a coated fiber and the sample. | Solvent-free, simple, sensitive, easily automated. | Fiber lifetime can be limited, matrix effects can be significant. |
| DLLME | Partitioning into fine droplets of an extraction solvent dispersed in the sample. | Fast, high enrichment factor, low solvent consumption. | Requires careful selection of extraction and disperser solvents. |
Isotope Analysis for Degradation Pathway Elucidation
Isotope analysis has emerged as a powerful tool for elucidating the degradation pathways of environmental contaminants. While specific studies on this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood by examining research on structurally related ether compounds, such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE). These techniques provide insights into reaction mechanisms and the extent of biodegradation.
Two primary methods in this domain are Compound-Specific Stable Isotope Analysis (CSIA) and Position-Specific Stable Isotope Analysis (PSIA). CSIA measures the average isotopic composition of a compound, while PSIA provides information about the isotopic composition at specific atomic positions within a molecule. researchgate.netresearchgate.net These analyses are crucial for tracking the transformation of compounds in the environment.
During a chemical or biological reaction, molecules containing lighter isotopes (e.g., ¹²C, ¹H) tend to react slightly faster than those with heavier isotopes (e.g., ¹³C, ²H). This phenomenon, known as the kinetic isotope effect, leads to a change in the isotopic ratio of the remaining unreacted compound, a process referred to as isotopic fractionation. The extent of this fractionation provides clues about the degradation pathway.
For instance, significant carbon and hydrogen isotopic fractionation has been observed during the biodegradation of MTBE and ETBE. nih.govwhiterose.ac.ukresearchgate.net The magnitude of the isotopic enrichment factors (ε), which quantify the change in isotopic composition relative to the extent of degradation, can be indicative of the specific enzymatic reactions involved.
Detailed Research Findings from Analogous Compounds
Studies on analogous ether compounds have utilized isotope analysis to differentiate between various degradation mechanisms. For example, research on MTBE has used dual isotope plots (δ²H versus δ¹³C) to distinguish between different initial reaction mechanisms during aerobic biodegradation. The distinct slopes on these plots for different microbial strains suggest that different enzymes or reaction pathways are being utilized.
Furthermore, DNA-Stable Isotope Probing (DNA-SIP) is a powerful technique used to identify the microorganisms responsible for the degradation of a specific contaminant. nih.govwhiterose.ac.uk In this method, a substrate labeled with a heavy isotope (e.g., ¹³C) is introduced into an environmental sample. Microorganisms that consume the substrate incorporate the heavy isotope into their biomass, including their DNA. This labeled DNA can then be separated and analyzed to identify the active degraders within the microbial community. nih.govwhiterose.ac.uk While this has been applied to compounds like MTBE and ETBE, the same principle could be used to identify organisms capable of degrading this compound.
The following interactive table summarizes isotopic enrichment factors observed during the biodegradation of related ether compounds. This data illustrates how isotope analysis can provide quantitative insights into degradation processes.
| Compound | Degrading Strain | Isotope | Enrichment Factor (ε) | Reference |
| Methyl tert-butyl ether (MTBE) | Pseudonocardia tetrahydrofuranoxydans K1 | Carbon (¹³C) | -2.3 ± 0.2‰ | researchgate.net |
| Methyl tert-butyl ether (MTBE) | Pseudonocardia tetrahydrofuranoxydans K1 | Hydrogen (²H) | -100 ± 10‰ | researchgate.net |
| Ethyl tert-butyl ether (ETBE) | Pseudonocardia tetrahydrofuranoxydans K1 | Carbon (¹³C) | -1.7 ± 0.2‰ | researchgate.net |
| Ethyl tert-butyl ether (ETBE) | Pseudonocardia tetrahydrofuranoxydans K1 | Hydrogen (²H) | -73 ± 7‰ | researchgate.net |
| tert-Amyl methyl ether (TAME) | Pseudonocardia tetrahydrofuranoxydans K1 | Carbon (¹³C) | -1.7 ± 0.3‰ | researchgate.net |
| tert-Amyl methyl ether (TAME) | Pseudonocardia tetrahydrofuranoxydans K1 | Hydrogen (²H) | -72 ± 20‰ | researchgate.net |
This table is interactive. Click on the headers to sort the data.
The application of these advanced analytical methodologies to this compound would be a logical next step in understanding its environmental fate. By using CSIA, PSIA, and DNA-SIP, researchers could determine its degradation pathways, identify the microorganisms involved, and assess its natural attenuation potential in contaminated environments.
Emerging Research Directions and Future Perspectives for Tert Butyl N Dodecyl Ether Studies
Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability
The synthesis of ethers is a cornerstone of organic chemistry, and the pursuit of greener and more efficient methods is a constant endeavor. For a molecule like tert-butyl n-dodecyl ether, traditional Williamson ether synthesis, while foundational, presents challenges in terms of atom economy and the use of harsh reagents. Future research is anticipated to focus on alternative pathways that prioritize selectivity and sustainability.
One promising avenue is the direct etherification of tert-butanol (B103910) with n-dodecanol. This reaction, however, is often plagued by side reactions such as the elimination of water from the alcohols to form alkenes. The development of novel catalysts that can facilitate this reaction under mild conditions with high selectivity will be a key research focus.
The principles of green chemistry will undoubtedly guide the development of new synthetic routes. This includes the use of renewable starting materials, solvent-free reaction conditions, and the design of processes with minimal waste generation. For example, exploring the synthesis of this compound from bio-derived n-dodecanol would significantly enhance its sustainability profile.
Exploration of Advanced Catalytic Systems for Ether Formation and Transformation
The role of catalysis in the synthesis and potential transformations of this compound cannot be overstated. The development of advanced catalytic systems is central to achieving high yields, selectivity, and operational efficiency.
For Ether Formation:
Solid acid catalysts are a particularly promising area of research for the synthesis of tert-butyl ethers. mdpi.comresearchgate.net Materials such as zeolites, sulfated zirconia, and functionalized mesoporous silica (B1680970) offer several advantages over traditional homogeneous acid catalysts, including ease of separation, reusability, and reduced corrosion. mdpi.comresearchgate.net Research in this area will likely focus on tailoring the acidic properties and pore structures of these materials to maximize the yield of this compound while minimizing the formation of byproducts.
For instance, the use of mesoporous aluminosilicates has shown high conversion rates in the tert-butylation of phenol, a reaction analogous to the formation of tert-butyl ethers. mdpi.com The application of similar catalyst systems to the reaction between tert-butanol and n-dodecanol could yield significant improvements in efficiency.
Ionic liquids are another class of catalysts that have garnered attention for their potential in acid-catalyzed reactions. nih.gov Their tunable acidity, low vapor pressure, and potential for recyclability make them attractive alternatives to conventional catalysts. nih.gov The design of task-specific ionic liquids for the synthesis of this compound could lead to highly efficient and environmentally benign processes.
| Catalyst Type | Potential Advantages for this compound Synthesis | Key Research Focus |
| Zeolites | High acidity, shape selectivity, thermal stability. | Optimizing pore size and acid site distribution to favor ether formation over alkene formation. |
| Sulfated Zirconia | Superacidic properties, high activity at low temperatures. | Enhancing catalyst stability and resistance to deactivation. |
| Functionalized Mesoporous Silica | Large surface area, tunable pore size, potential for incorporating various acidic functional groups. | Tailoring surface properties to enhance substrate accessibility and product selectivity. |
| Ionic Liquids | Tunable acidity, non-volatile, potential for recyclability. | Designing task-specific ionic liquids with optimal catalytic activity and ease of product separation. |
For Ether Transformation:
Beyond synthesis, catalysts will be crucial for exploring the potential transformations of this compound. For example, catalytic cleavage of the ether bond could be a valuable tool for selectively deprotecting a hydroxyl group in a complex molecule or for breaking down the molecule for recycling or degradation. Research into selective C-O bond cleavage using heterogeneous catalysts will be a significant area of investigation.
Computational Modeling for Predictive Reactivity and Environmental Behavior
Computational modeling has become an indispensable tool in modern chemical research, offering insights into reaction mechanisms, predicting molecular properties, and assessing potential environmental impacts. For this compound, computational studies can provide valuable guidance for experimental work and accelerate the pace of discovery.
Predicting Reactivity:
Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the reaction pathways for the synthesis of this compound. These models can help to identify the most likely reaction mechanisms, calculate activation energies, and predict the influence of different catalysts on the reaction rate and selectivity. This information can be used to optimize reaction conditions and design more effective catalysts.
Furthermore, computational models can be used to predict the reactivity of the ether itself. For example, the bond dissociation energies of the C-H and C-O bonds can be calculated to predict the molecule's stability and its susceptibility to oxidation or other degradation pathways.
Assessing Environmental Behavior:
The environmental fate of a chemical is a critical consideration for its potential applications. Computational models can be used to predict key environmental parameters for this compound, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). These parameters are crucial for assessing its potential for bioaccumulation and its distribution in different environmental compartments.
Physiologically based pharmacokinetic (PBPK) models, which have been developed for similar compounds like methyl tert-butyl ether (MTBE), could be adapted to predict the absorption, distribution, metabolism, and excretion of this compound in biological systems. nih.gov Such models are invaluable for understanding potential toxicity and for conducting risk assessments. nih.gov
| Modeling Technique | Application for this compound | Predicted Outcomes |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms for synthesis and degradation. | Activation energies, reaction intermediates, catalyst-substrate interactions. |
| Molecular Dynamics (MD) Simulations | Simulating the behavior of the molecule in different environments (e.g., water, biological membranes). | Solvation properties, conformational dynamics, interactions with biological macromolecules. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity and toxicity based on molecular structure. | Potential for endocrine disruption, aquatic toxicity, and other adverse effects. |
| Physiologically Based Pharmacokinetic (PBPK) Modeling | Simulating the fate of the compound in a biological system. | Absorption, distribution, metabolism, and excretion profiles; potential for bioaccumulation. |
Investigation of Biochemical Transformations and Biocatalytic Applications
The interaction of this compound with biological systems, particularly microorganisms, is a key area for future research. Understanding its potential for biodegradation is crucial for assessing its environmental persistence. Moreover, the use of enzymes for its synthesis or transformation represents a promising avenue for developing sustainable chemical processes.
Biochemical Transformations:
The biodegradation of ethers, such as MTBE, has been the subject of extensive research. researchgate.net These studies have shown that certain microorganisms can cleave the ether bond, initiating the degradation process. researchgate.net It is plausible that similar enzymatic pathways could be effective for the breakdown of this compound.
Future research will likely involve screening for microorganisms capable of utilizing this compound as a carbon source. The identification of the enzymes and metabolic pathways involved in its degradation would be a significant step towards developing bioremediation strategies for any potential environmental contamination.
Biocatalytic Applications:
Enzymes, with their high selectivity and ability to operate under mild conditions, are increasingly being used as catalysts in organic synthesis. The use of lipases or other hydrolases for the synthesis of this compound via transesterification or direct esterification followed by reduction could offer a green alternative to traditional chemical methods.
Furthermore, enzymes could be employed for the selective transformation of the molecule. For example, cytochrome P450 monooxygenases could potentially hydroxylate the n-dodecyl chain at specific positions, leading to the formation of valuable functionalized derivatives.
The exploration of these emerging research directions will be instrumental in defining the scientific and technological landscape for this compound. A multidisciplinary approach that combines innovative synthetic chemistry, advanced catalysis, computational modeling, and biocatalysis will be essential to unlock the full potential of this intriguing molecule.
Q & A
Q. What are the recommended analytical methods for quantifying tert-butyl n-dodecyl ether in complex mixtures?
Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is widely used for quantification. For improved accuracy, internal standards (e.g., deuterated analogs) should be employed to correct for matrix effects . ASTM standards for structurally similar ethers (e.g., methyl tert-butyl ether) recommend using capillary columns with polar stationary phases (e.g., polyethylene glycol) and temperature-programmed elution to resolve co-eluting compounds . Method validation should include linearity (R² > 0.995), precision (RSD < 5%), and detection limits (sub-ppm range).
Q. How can the stability of this compound be assessed under varying experimental conditions?
Stability studies should evaluate thermal, oxidative, and photolytic degradation. Thermogravimetric analysis (TGA) can determine decomposition temperatures, while accelerated aging tests (e.g., 40–60°C for 30 days) simulate long-term storage. Monitor degradation products (e.g., CO, CO₂) via FTIR or GC-MS . For oxidative stability, expose the compound to H₂O₂ or ozone and track changes using HPLC with UV detection. Store the compound in amber glass under inert gas (N₂/Ar) to minimize light- and oxygen-induced degradation .
Q. What synthetic routes are available for this compound, and how can yields be optimized?
The Williamson ether synthesis is common, involving reaction of tert-butyl alcohol with n-dodecyl bromide in the presence of a base (e.g., NaOH or KOH). Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can enhance reaction rates in biphasic systems . Optimize molar ratios (1:1.2 alcohol:alkyl halide) and reflux conditions (60–80°C, 6–12 hours). Purify via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to achieve >95% purity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Refer to Safety Data Sheets (SDS) for hazard mitigation:
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Avoid oxidizers (e.g., HNO₃, KMnO₄) to prevent exothermic reactions.
- Store in cool (<25°C), ventilated areas away from ignition sources.
- Dispose of waste via certified chemical disposal services .
Advanced Research Questions
Q. How can computational modeling predict the environmental fate of this compound?
Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and partition coefficients (e.g., log Kow). Molecular dynamics simulations can assess interactions with soil organic matter or lipid membranes. Validate predictions with experimental data from OECD 301F (ready biodegradability) or soil column leaching tests .
Q. What advanced oxidation processes (AOPs) are effective in degrading this compound in aqueous systems?
UV/H₂O₂ and Fenton-derived systems (Fe²⁺/H₂O₂) show promise for ether cleavage. For example, VUV/Fe(II)/H₂O₂ achieves >90% degradation of MTBE at neutral pH via hydroxyl radical (•OH) generation . Adapt these methods by optimizing oxidant doses (e.g., 0.1–1 mM Fe²⁺) and monitoring intermediates (e.g., tert-butanol) via LC-MS/MS.
Q. How does this compound interact with biological membranes in toxicity studies?
Use fluorescence anisotropy or differential scanning calorimetry (DSC) to measure membrane fluidity changes. Liposome models (e.g., DPPC bilayers) can quantify partitioning coefficients. Compare results with in vitro assays (e.g., MTT for cytotoxicity in HepG2 cells) to correlate membrane disruption with cellular toxicity .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, log P)?
Discrepancies often arise from measurement techniques. For solubility, use shake-flask methods with HPLC quantification instead of turbidimetry. For log P, employ slow-stirring (OECD 123) or potentiometric titration. Cross-validate data with peer-reviewed databases (e.g., NIST Chemistry WebBook) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
